4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid
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Overview
Description
4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of benzyloxy compounds with dimethyl-substituted butanoic acid derivatives. One common method involves the use of a Grignard reagent, where a benzyloxy halide reacts with a dimethyl-substituted butanoic acid in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the dimethyl-substituted butanoic acid backbone may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)-2,2-dimethyl-4-oxobutanoic acid
- 4-(Ethoxy)-2,2-dimethyl-4-oxobutanoic acid
- 4-(Phenoxy)-2,2-dimethyl-4-oxobutanoic acid
Uniqueness
4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the benzyloxy functionality is desired .
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKQHSBGPXCPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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